molecular formula C7H3BrClFO B050458 2-Bromo-5-fluorobenzoyl chloride CAS No. 111771-13-2

2-Bromo-5-fluorobenzoyl chloride

Cat. No. B050458
M. Wt: 237.45 g/mol
InChI Key: QIFDGTIOMAVGAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-Bromo-5-fluorobenzoyl chloride" often involves halogenation and functional group transformations. For instance, a study described the development of a new fluorosulfonylation reagent, showcasing the potential for creating functionalized molecules through innovative synthetic routes (Leng & Qin, 2018). Similarly, the synthesis of 2-bromo-3-fluorobenzonitrile via bromodeboronation demonstrates the versatility of halogen-containing compounds in organic synthesis (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of halogenated benzoyl chlorides, including those similar to "2-Bromo-5-fluorobenzoyl chloride," has been a subject of investigation. Gas electron diffraction studies, aided by quantum chemical calculations, have revealed insights into the conformational preferences and structural characteristics of these molecules (Johansen, Dahl, & Hagen, 2013).

Chemical Reactions and Properties

The reactivity of "2-Bromo-5-fluorobenzoyl chloride" and related compounds is influenced by the presence of halogen atoms, which can partake in various chemical reactions. The study on the annulative coupling of 2-arylbenzoyl chlorides with alkynes to form phenanthrene derivatives highlights the potential for constructing complex aromatic systems, showcasing the utility of halogenated benzoyl chlorides in synthetic chemistry (Nagata et al., 2014).

Scientific Research Applications

  • Molecular Conformational Structures Analysis :

    • Studies on similar compounds such as 2-fluorobenzoyl chloride, 2-chlorobenzoyl chloride, and 2-bromobenzoyl chloride reveal insights into their gas phase molecular structures and conformational compositions. These studies employ techniques like gas electron diffraction and quantum chemical calculations (Johansen, Dahl, & Hagen, 2013).
  • Synthesis of Organic Compounds :

    • 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a new reagent developed for fluorosulfonylation, has potential for use in regioselective synthesis of compounds, demonstrating the versatility of bromo- and fluoro-substituted chemicals in organic synthesis (Leng & Qin, 2018).
  • Pharmacological Applications :

    • The synthesis of specific compounds like N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide illustrates the application of bromo- and fluoro-substituted benzoyl chlorides in developing potential pharmacologically active molecules (Akinboye et al., 2009).
  • Halodeboronation Studies :

    • Research on the halodeboronation of aryl boronic acids, including the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrates the application of bromo- and fluoro-substituted compounds in creating aryl bromides and chlorides (Szumigala et al., 2004).
  • Polytypic Form Studies in Crystallization :

    • Investigation of crystallization pathways, such as in the study of 4-fluorobenzoyl chloride, highlights the role of fluorine and bromine in stabilizing different crystalline forms (Dikundwar & Row, 2014).
  • Protective Groups in Synthesis :

    • Fluorobenzoyl groups, including those derived from compounds like 4-fluorobenzoyl chloride, have been studied as protective groups in the synthesis of glycopeptides, showing their potential to suppress unwanted reactions like beta-elimination (Sjölin & Kihlberg, 2001).

Safety And Hazards

2-Bromo-5-fluorobenzoyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Protective equipment such as gloves and protective clothing should be worn .

properties

IUPAC Name

2-bromo-5-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFDGTIOMAVGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378778
Record name 2-bromo-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorobenzoyl chloride

CAS RN

111771-13-2
Record name 2-Bromo-5-fluorobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111771-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoyl chloride, 2-bromo-5-fluoro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DT Witiak, S Goswami, GE Milo - The Journal of Organic …, 1988 - ACS Publications
… 2-Bromo-5-fluorobenzoyl Chloride (9) and JV-(2-Methyl3-hydroxypropyl)-2-bromo-5-… and the residual liquid 2-bromo-5-fluorobenzoyl chloride (9) (10 g; 42.1 mmol) was converted to …
Number of citations: 19 pubs.acs.org
Z Liao, J Miao, J Liu, L Wang - Science China Materials, 2023 - Springer
… -5Hthieno[2′,3′:4,5]pyrrolo[3,2-g]thieno[3,2-b][1,2,3]triazolo[4,5-e]indole (1), Friedel–Crafts acylation reaction of 1 was used in the presence of 2-bromo-5-fluorobenzoyl chloride or 2-…
Number of citations: 0 link.springer.com
Z Yu, JPD van Veldhoven… - Allosteric …, 2015 - scholarlypublications …
We synthesized and evaluated a series of compounds for their allosteric modulation at the Kv11. 1 (hERG) channel. Most compounds were negative allosteric modulators of [3H] …

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